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Compound of Interest

Compound Name: 1,4-Dibromo-2-nitrobenzene

Cat. No.: B110544 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromonitrobenzene. This

guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) data, supported by experimental protocols and visualizations to

facilitate unambiguous identification.

The six positional isomers of dibromonitrobenzene, all sharing the molecular formula

C₆H₃Br₂NO₂, present a classic analytical challenge. Distinguishing between these closely

related compounds is paramount for ensuring the purity and efficacy of pharmaceutical

intermediates and other fine chemicals. This guide offers a side-by-side spectroscopic

comparison to aid in their differentiation.

At a Glance: Spectroscopic Data Summary
The following tables provide a summary of the key spectroscopic data for the six isomers of

dibromonitrobenzene.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm
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Isomer H-2 H-3 H-4 H-5 H-6 Solvent

2,3-

Dibromonit

robenzene

- -
~7.7-7.8

(m)

~7.4-7.5

(m)

~7.9-8.0

(m)
CDCl₃

2,4-

Dibromonit

robenzene

- ~8.1 (d) - ~7.8 (dd) ~7.6 (d) CDCl₃

2,5-

Dibromonit

robenzene

- ~7.98 (d) ~7.62 (d) - ~7.55 (dd) CDCl₃[1]

2,6-

Dibromonit

robenzene

- ~7.7 (d) ~7.3 (t) ~7.7 (d) - CDCl₃

3,4-

Dibromonit

robenzene

~8.0 (d) - - ~7.8 (dd) ~7.5 (d) CDCl₃

3,5-

Dibromonit

robenzene

~8.1 (d) - ~8.3 (t) - ~8.1 (d) CDCl₃

Note: Data

for some

isomers is

based on

predictive

models

and

spectral

databases

due to

limited

direct

experiment

al

literature. d
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- doublet,

dd -

doublet of

doublets, t

- triplet, m -

multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
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Isomer C-1 C-2 C-3 C-4 C-5 C-6 Solvent

2,3-

Dibromo

nitrobenz

ene

~150 ~125 ~120 ~135 ~130 ~128 CDCl₃

2,4-

Dibromo

nitrobenz

ene

~150 ~128 ~138 ~123 ~133 ~125 CDCl₃

2,5-

Dibromo

nitrobenz

ene

~149 ~122 ~137 ~125 ~118 ~135 CDCl₃

2,6-

Dibromo

nitrobenz

ene

~152 ~123 ~133 ~130 ~133 ~123 CDCl₃

3,4-

Dibromo

nitrobenz

ene

~151 ~128 ~120 ~124 ~138 ~130 CDCl₃

3,5-

Dibromo

nitrobenz

ene

~150 ~135 ~118 ~138 ~118 ~135 CDCl₃

Note:

Data for

some

isomers

is based

on

predictive

models

and
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spectral

database

s due to

limited

direct

experime

ntal

literature.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)
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Isomer
NO₂
Symmetric
Stretch

NO₂
Asymmetric
Stretch

C-Br
Stretch

Aromatic C-
H Stretch

Aromatic
C=C Stretch

2,3-

Dibromonitro

benzene

~1350 ~1530 ~600-700 ~3050-3100 ~1450-1600

2,4-

Dibromonitro

benzene

~1355 ~1535 ~600-700 ~3050-3100 ~1450-1600

2,5-

Dibromonitro

benzene

~1352 ~1531 ~600-700 ~3050-3100 ~1450-1600

2,6-

Dibromonitro

benzene

~1348 ~1528 ~600-700 ~3050-3100 ~1450-1600

3,4-

Dibromonitro

benzene

~1353 ~1533 ~600-700 ~3050-3100 ~1450-1600

3,5-

Dibromonitro

benzene

~1350 ~1540 ~600-700 ~3050-3100 ~1450-1600

Note: Values

are

approximate

and can vary

based on the

sampling

method.

Table 4: Mass Spectrometry (Electron Ionization) Data
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Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

All Isomers
279, 281, 283 (due to Br

isotopes)

[M-NO₂]⁺ (233, 235, 237), [M-

Br]⁺ (200, 202), [M-NO₂-Br]⁺

(154, 156), C₆H₃⁺ (75)

Note: The fragmentation

pattern for all isomers is

expected to be very similar,

with the relative intensities of

the fragment ions potentially

offering some differentiation.

The isotopic pattern of two

bromine atoms (approximately

1:2:1 ratio for M, M+2, M+4) is

a key identifier.

Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic identification and

comparison of dibromonitrobenzene isomers.
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Workflow for Spectroscopic Comparison of Dibromonitrobenzene Isomers

Isomer Synthesis/Procurement

Spectroscopic Analysis

Data Analysis and Comparison

Conclusion

Procure or Synthesize
2,3-, 2,4-, 2,5-, 2,6-,

3,4-, and 3,5-
dibromonitrobenzene

¹H and ¹³C NMR Spectroscopy Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Analyze Chemical Shifts,
Splitting Patterns,

and Number of Signals

Analyze Characteristic
Functional Group

Absorptions

Analyze Molecular Ion
and Fragmentation

Patterns

Compare Spectroscopic Data
of all Isomers

Isomer Identification
and Differentiation

Click to download full resolution via product page

Caption: Logical workflow for isomer differentiation.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of the dibromonitrobenzene isomer for ¹H NMR and 20-50 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Ensure the sample is fully dissolved by gentle vortexing or sonication.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry

5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-160 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid dibromonitrobenzene isomer with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons)

for several minutes to form a transparent or translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

For solid samples, a direct insertion probe can be used.

Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile)

and introduce it via direct infusion or through a gas chromatograph (GC-MS).

Instrument Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: m/z 50-350.

Source Temperature: 200-250 °C.
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Scan Speed: 1-2 scans/second.

This comprehensive guide provides the necessary spectroscopic data and methodologies to

effectively distinguish between the six isomers of dibromonitrobenzene, ensuring accurate

identification in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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